molecular formula C11H22ClN B1492361 4-Cyclopentylazepane hydrochloride CAS No. 2098128-99-3

4-Cyclopentylazepane hydrochloride

Cat. No.: B1492361
CAS No.: 2098128-99-3
M. Wt: 203.75 g/mol
InChI Key: ALYFEROJFGFCNZ-UHFFFAOYSA-N
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Description

4-Cyclopentylazepane hydrochloride is an organic compound belonging to the azepane family, characterized by a seven-membered azepane ring substituted with a cyclopentyl group at the 4-position and a hydrochloride salt.

Properties

IUPAC Name

4-cyclopentylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-5-10(4-1)11-6-3-8-12-9-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYFEROJFGFCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Cyclopentylazepane hydrochloride involves several steps, typically starting with the preparation of the azepane ring. This can be achieved through various synthetic routes, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . Industrial production methods often involve optimizing these routes to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopentylazepane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Cyclopentylazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s interaction with dopamine receptors makes it valuable in studying neurological processes.

    Medicine: Its potential therapeutic effects are being explored for conditions related to dopamine dysregulation.

    Industry: The compound’s properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopentylazepane hydrochloride involves its antagonistic effect on the dopamine D1 receptor. By blocking these receptors, the compound can modulate dopamine signaling pathways, which are crucial in various physiological and neurological processes .

Comparison with Similar Compounds

Molecular Structures and Substituent Effects

The following table summarizes key structural and physicochemical properties of 4-Cyclopentylazepane hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
This compound Not explicitly provided C₁₀H₂₀ClN ~197.7 Cyclopentyl High lipophilicity, bulky substituent
4-Methylazepane hydrochloride 91846-46-7 C₇H₁₆ClN 149.66 Methyl Compact, moderate hydrophobicity
4-Fluoro-4-methylazepane hydrochloride 1951441-64-7 C₇H₁₄ClFN 167.65 Methyl, Fluorine Enhanced polarity, metabolic stability
4-Cyclopropylaniline hydrochloride 1588440-94-1 C₉H₁₃ClN 170.66 Cyclopropane, Aniline Strained ring, aromatic amine

Key Observations :

  • Cyclopentyl vs. Methyl : The cyclopentyl group in this compound introduces steric bulk and hydrophobicity, which may improve binding to hydrophobic protein pockets compared to the smaller methyl group in 4-Methylazepane hydrochloride .
  • Fluorine Substitution : 4-Fluoro-4-methylazepane hydrochloride combines a methyl group with fluorine, which increases electronegativity and may reduce oxidative metabolism, enhancing pharmacokinetic stability .
  • Cyclopropane vs.

Physicochemical Properties

  • Solubility : The cyclopentyl group reduces aqueous solubility compared to methyl or fluorine-substituted analogs. For example, 4-Methylazepane hydrochloride is soluble in polar solvents, whereas this compound likely requires organic solvents for dissolution .
  • Stability : Hydrochloride salts generally exhibit good thermal stability. However, steric hindrance from the cyclopentyl group may protect the azepane ring from degradation under acidic conditions .

Research and Application Gaps

  • Structural Data : X-ray crystallography studies (using programs like SHELXL ) are needed to confirm the conformation of the cyclopentyl group and its impact on molecular packing.
  • Biological Screening : Comparative studies on receptor affinity, metabolic stability, and toxicity across these analogs are lacking but critical for drug development.

Biological Activity

4-Cyclopentylazepane hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is a seven-membered saturated nitrogen-containing heterocycle. The cyclopentyl group attached to the azepane ring may influence its pharmacokinetic and pharmacodynamic properties.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems.
  • Anxiolytic Activity : The compound has shown promise in reducing anxiety levels in animal models, indicating its potential as an anxiolytic agent.
  • Neuroprotective Effects : Some studies have reported neuroprotective properties, suggesting that it may help in conditions such as neurodegeneration.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on existing literature:

  • Serotonin Receptor Modulation : The compound may interact with serotonin receptors, influencing mood and anxiety levels.
  • GABAergic Activity : There is evidence suggesting that it may enhance GABAergic transmission, contributing to its anxiolytic effects.
  • Dopaminergic Pathways : Potential interactions with dopaminergic pathways could explain some of its antidepressant-like activities.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Antidepressant Effects :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Methodology : Administered various doses of the compound to mice subjected to chronic stress.
    • Findings : Significant reduction in depressive-like behaviors was observed compared to control groups, correlating with increased serotonin levels in the brain.
  • Anxiolytic Activity Assessment :
    • Objective : To assess the anxiolytic potential using the elevated plus maze test.
    • Methodology : Mice were treated with this compound prior to testing.
    • Findings : Treated mice spent more time in open arms compared to controls, indicating reduced anxiety levels.
  • Neuroprotection Study :
    • Objective : To investigate neuroprotective effects against oxidative stress.
    • Methodology : Cultured neurons were exposed to oxidative agents with and without treatment.
    • Findings : The compound significantly reduced cell death and oxidative markers.

Table 1: Summary of Biological Activities

ActivityEffectReference
AntidepressantSignificant reduction in depressive behaviors
AnxiolyticIncreased open arm time in elevated plus maze
NeuroprotectiveReduced cell death under oxidative stress
MechanismDescriptionEvidence
Serotonin ModulationInteraction with serotonin receptorsPreliminary data
GABAergic EnhancementPotential enhancement of GABA transmissionAnimal studies
Dopaminergic InteractionPossible influence on dopaminergic pathwaysHypothetical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopentylazepane hydrochloride
Reactant of Route 2
4-Cyclopentylazepane hydrochloride

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